4-(dimethylamino)-2-(2-formyl-1H-pyrrol-1-yl)nicotinonitrile
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Overview
Description
4-(dimethylamino)-2-(2-formyl-1H-pyrrol-1-yl)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with dimethylamino and formyl-pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-(2-formyl-1H-pyrrol-1-yl)nicotinonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the Nicotinonitrile Core: Starting with a suitable pyridine derivative, the nitrile group can be introduced via a nucleophilic substitution reaction.
Introduction of the Dimethylamino Group: This can be achieved through a nucleophilic substitution reaction where a dimethylamine is introduced to the nicotinonitrile core.
Formylation of Pyrrole: The pyrrole ring can be formylated using Vilsmeier-Haack reaction conditions.
Coupling Reaction: Finally, the formylated pyrrole can be coupled to the nicotinonitrile core under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The dimethylamino group may participate in substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-(2-formyl-1H-pyrrol-1-yl)nicotinonitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-2-(2-formyl-1H-pyrrol-1-yl)pyridine
- 4-(dimethylamino)-2-(2-formyl-1H-pyrrol-1-yl)benzene
Uniqueness
4-(dimethylamino)-2-(2-formyl-1H-pyrrol-1-yl)nicotinonitrile is unique due to the presence of both the nicotinonitrile core and the formyl-pyrrole group, which may confer distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(dimethylamino)-2-(2-formylpyrrol-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-16(2)12-5-6-15-13(11(12)8-14)17-7-3-4-10(17)9-18/h3-7,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGWNLXYZSNSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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